![molecular formula C16H19N5O4S B2780133 Ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 900009-27-0](/img/structure/B2780133.png)
Ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridine ring, a thioacetyl group, and a piperazine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyridine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which can act as a hydrogen bond donor and acceptor .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the thioacetyl group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, the presence of polar and nonpolar regions, and the presence of aromatic rings .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Compounds containing 1,3,4-oxadiazole, such as those derived from ethyl piperazine-1-carboxylate, have been synthesized using microwave-assisted methods. These compounds, including variations with 1,3-oxazol(idin)e and 1,3,4-thiadiazole nuclei, have been evaluated for antimicrobial, antilipase, and antiurease activities, showcasing moderate to good antimicrobial activity against various microorganisms. Such research underscores the potential of oxadiazole derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Novel Routes to Oxadiazoles and Pyridines
The synthesis of compounds with 1,3,4‐oxadiazoles and pyridopyridazines from ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate demonstrates the reactivity of such structures toward various electrophilic reagents. This research highlights innovative pathways to create oxadiazole and pyridine derivatives, expanding the toolkit for synthesizing heterocyclic compounds with potential therapeutic applications (Elnagdi et al., 1988).
Design and Synthesis of GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, have shown significant activity as Mycobacterium tuberculosis GyrB inhibitors. This work illustrates the application of ethyl piperazine-1-carboxylate derivatives in designing novel compounds to tackle tuberculosis, indicating the broader impact of such chemical frameworks in antimicrobial research (Jeankumar et al., 2013).
Anticancer Potential of Carbazole Derivatives
Research into novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives, starting from carbazole and ethyl choloroacetate, has revealed significant antibacterial, antifungal, and anticancer activities, especially against the Human Breast Cancer Cell Line MCF7. This underscores the therapeutic potential of oxadiazole derivatives in cancer research (Sharma et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-2-24-16(23)21-8-6-20(7-9-21)13(22)11-26-15-19-18-14(25-15)12-4-3-5-17-10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHQQAMGFIMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.